molecular formula C10H19NO2 B3048618 N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 176661-76-0

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B3048618
CAS No.: 176661-76-0
M. Wt: 185.26 g/mol
InChI Key: KJFJEQJSOHNDEA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine is a tertiary amine featuring a spirocyclic dioxolane ring fused to a cyclohexane moiety. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 262.35 g/mol (HRMS [M+H]⁺: 262.18122) . The compound is synthesized via reductive alkylation of 8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine using formaldehyde and sodium triacetoxyborohydride in methanol, achieving quantitative yield under mild conditions . Key structural features include:

  • A spirocyclic 1,4-dioxaspiro[4.5]decane core, which enhances rigidity and modulates lipophilicity.
  • N,N-Dimethyl substitution on the amine group, increasing steric hindrance and altering electronic properties.
  • Aromatic phenyl substituents at the 8-position in some derivatives, as evidenced by NMR signals (δ 7.34 ppm for aromatic protons) .

This compound has been utilized in the synthesis of Cebranopadol, a mixed NOP/mu opioid receptor agonist with analgesic properties, highlighting its role as a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11(2)9-3-5-10(6-4-9)12-7-8-13-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFJEQJSOHNDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326955
Record name N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176661-76-0
Record name N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing complex molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with molecular targets through its amine group. This interaction can modulate various biochemical pathways, depending on the specific application. The spirocyclic structure provides stability and unique reactivity, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4-dioxaspiro[4.5]decan-8-amine derivatives arises from variations in substituents on the amine group or the spirocyclic core. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Synthesis Method Yield Key Applications Reference
N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine N,N-dimethyl, 8-phenyl C₁₁H₂₁NO₂ Reductive alkylation with formaldehyde ~100% Analgesic (Cebranopadol precursor)
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine N-methyl C₉H₁₇NO₂ Reductive amination of 1,4-cyclohexanedione ketal ~95% Serotonin transporter probes
N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine N-benzyl C₁₅H₂₁NO₂ Carbamate formation via benzyl chloroformate 56% Glucose transporter inhibitors
N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine N,N-dibenzyl C₂₂H₂₅NO₂ Alkylation with dibenzylamine 60% Neuroprotective agents (Parkinson’s)
8-Phenyl-1,4-dioxaspiro[4.5]decan-8-amine 8-phenyl C₁₃H₁₇NO₂ Azide reduction with LiAlH₄ 50% Intermediate for spirocyclic analgesics
N-(Biphenyl-4-yl)piperazine derivatives Biphenyl-4-ylpiperazine ethyl C₂₈H₃₇N₅OS Reductive amination with NaBH(OAc)₃ 60% TRP channel antagonists

Structural and Functional Insights

Substituent Effects on Reactivity: N,N-Dimethyl derivatives exhibit enhanced steric shielding, reducing nucleophilicity compared to primary amines (e.g., N-methyl or N-benzyl derivatives) . Aromatic substituents (e.g., 8-phenyl or biphenyl groups) improve binding affinity to biological targets, as seen in Cebranopadol and TRP antagonists .

Synthetic Efficiency :

  • Reductive alkylation (e.g., using NaBH(OAc)₃) provides higher yields (60–100%) compared to carbamate-based routes (56%) .
  • Azide reduction (LiAlH₄) yields spirocyclic amines but requires careful pH control during workup .

Biological Relevance :

  • N-Benzyl derivatives inhibit glucose transporters (GLUT1) by mimicking natural substrates, as demonstrated in indomorphan pseudo-natural products .
  • N,N-Dibenzyl analogs show neuroprotective effects in Parkinson’s disease models due to their ability to cross the blood-brain barrier .

Physicochemical Properties :

  • Lipophilicity increases with aromatic substituents (logP: 8-phenyl > N,N-dimethyl > N-methyl), impacting solubility and pharmacokinetics .
  • Rigid spirocyclic cores improve metabolic stability compared to linear analogs .

Key Research Findings

  • Cebranopadol Synthesis: N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine serves as a critical intermediate, enabling diastereoselective formation of the analgesic via sp³–sp³ C–N coupling .
  • TRP Antagonism : Biphenyl-substituted derivatives exhibit IC₅₀ values < 100 nM against TRPC6 channels, attributed to π-π stacking interactions with hydrophobic binding pockets .

Biological Activity

N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, interactions with biological targets, and its potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a spiroketal structure that includes a dioxaspiro framework. This configuration allows for diverse interactions with biological molecules, making it a candidate for further research in pharmacology.

Property Value
Molecular FormulaC₈H₁₃N₁O₂
Molecular Weight155.19 g/mol
Boiling Point268.3 °C
Melting Point70-73 °C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities . Its mechanism of action may involve the inhibition of specific enzymes or interference with cellular receptors, although detailed pathways are still under investigation. A study highlighted its effectiveness against various microbial strains, suggesting its potential as a therapeutic agent in treating infections .

Interaction with Biological Targets

The compound has been shown to bind to specific molecular targets such as enzymes and receptors, potentially altering their functions. For instance, it has been investigated for its interactions with sigma receptors, which play crucial roles in central nervous system (CNS) disorders and cancer .

Case Studies and Research Findings

  • Antifungal Activity : A case study demonstrated that this compound significantly inhibited the growth of pathogenic fungi, indicating its potential use in antifungal therapies .
  • CNS Activity : Another study explored its effects on sigma receptors, revealing promising results for CNS-related applications. The compound exhibited selective binding affinities that could be leveraged for developing new treatments for neurological disorders .
  • Toxicological Profile : The estimated LD50 for the compound was found to be between 600-1200 mg/kg in mice after oral administration, suggesting a favorable safety profile for further development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized to enhance yield and purity. Various derivatives have been synthesized to explore their biological activities further.

Derivative Biological Activity
2-Arylidine derivativesEnhanced antimicrobial properties
Sigma receptor modulatorsPotential CNS therapeutic applications

Q & A

Basic: What synthetic routes are available for preparing N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with dimethylamine. Key steps include:

  • Reduction : Use of sodium borohydride (NaBH₄) or triacetoxy sodium borohydride in methanol or dichloromethane to reduce the ketone to the corresponding amine .
  • Purification : Column chromatography is often employed to isolate the product, though some protocols report direct use without further purification if impurities (e.g., dimethylacetal byproducts) are minimal .
  • Yield Optimization : Critical parameters include stoichiometric control of the amine source, reaction temperature (0°C to room temperature), and solvent choice (e.g., THF for acid-mediated ketal deprotection) .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Used to confirm the spirocyclic structure and dimethylamine substitution. Peaks at δ ~3.9–4.1 ppm (dioxolane protons) and δ ~2.2–2.4 ppm (N–CH₃ groups) are diagnostic .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 200–220 range) .
  • Chromatography : HPLC or GC-MS can detect impurities like dimethylacetal derivatives, which are common side products during synthesis .

Advanced: How can structural contradictions in crystallographic data be resolved during refinement?

Answer:

  • Software Tools : SHELX programs (e.g., SHELXL for refinement) are robust for small-molecule crystallography but may require cross-validation with alternative software (e.g., Olex2) for ambiguous electron density maps .
  • Twinned Data : For high-resolution or twinned crystals, iterative refinement with restraints on bond lengths/angles and validation via R-factor convergence (e.g., R₁ < 0.05) is critical .
  • Complementary Methods : Pair crystallography with computational modeling (DFT) to resolve ambiguities in spirocyclic conformations .

Advanced: What strategies are effective for designing biologically active derivatives of this compound?

Answer:

  • Functionalization : Introduce substituents at the 8-position (e.g., aryl groups via Suzuki coupling) or modify the dioxolane ring (e.g., oxidation to ketones for further derivatization) .
  • Bioisosteric Replacement : Replace the dimethylamine group with morpholine or piperidine moieties to enhance target binding, as seen in spiroxamine-derived fungicides .
  • Structure-Activity Relationships (SAR) : Use docking studies to prioritize derivatives targeting enzymes like acetylcholinesterase or TRP channels, leveraging structural analogs from published pharmacophores .

Advanced: How should researchers address discrepancies in synthetic yields reported across studies?

Answer:

  • Parameter Analysis : Compare reaction solvents (e.g., MeOH vs. CH₂Cl₂), reducing agents (NaBH₄ vs. triacetoxy borohydride), and amine sources (free base vs. HCl salt) to identify yield-limiting factors .
  • Byproduct Identification : Use LC-MS or ¹H NMR to detect side reactions (e.g., acetal formation during ketal deprotection) that reduce efficiency .
  • Scale-Up Adjustments : Pilot reactions under inert atmospheres (N₂/Ar) and controlled moisture levels to minimize hydrolysis of intermediates .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or stability?

Answer:

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed ketal hydrolysis) to predict degradation pathways .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar aprotic solvents (e.g., DMSO) versus protic media (e.g., ethanol) .
  • pKa Prediction : Tools like MarvinSketch estimate basicity of the dimethylamine group (predicted pKa ~9–10), guiding pH-dependent reaction design .

Basic: What are the key safety considerations when handling this compound?

Answer:

  • Toxicity : Classified as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under nitrogen at –20°C to prevent oxidation or moisture absorption .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can researchers validate the purity of this compound for pharmacological assays?

Answer:

  • HPLC-PDA : Use a C18 column with isocratic elution (e.g., 70:30 H₂O:MeCN) and UV detection at 210–220 nm to quantify impurities ≤0.1% .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C: 64.4%, H: 9.4%, N: 6.5%) .
  • Chiral Purity : If applicable, employ chiral columns (e.g., Chiralpak IA) to resolve enantiomers, as spirocyclic amines may exhibit stereochemical complexity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine
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